molecular formula C10H13NO2 B034581 1-tert-Butyl-4-nitrobenzene CAS No. 3282-56-2

1-tert-Butyl-4-nitrobenzene

Cat. No. B034581
CAS RN: 3282-56-2
M. Wt: 179.22 g/mol
InChI Key: XSCPVQNNFLHGHY-UHFFFAOYSA-N
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Description

“1-tert-Butyl-4-nitrobenzene” is a chemical compound with the molecular formula C10H13NO2 . It is also known by other names such as “4-t-Butylnitrobenzene”, “p-t-Butylnitrobenzene”, “p-Nitro-t-butylbenzene”, and "4-tert-Butylnitrobenzene" .


Synthesis Analysis

The synthesis of “1-tert-Butyl-4-nitrobenzene” involves recrystallization three times by partially freezing a mixture of the mono-nitro isomers, then recrystallizing it twice from methanol (MeOH) and drying it in a vacuum .


Molecular Structure Analysis

The molecular structure of “1-tert-Butyl-4-nitrobenzene” can be represented as a 2D Mol file or as a computed 3D SD file . The 3D structure provides a more detailed view of the molecule’s spatial arrangement.


Chemical Reactions Analysis

The chemical reactions involving “1-tert-Butyl-4-nitrobenzene” are complex and can vary depending on the conditions and reactants involved . For instance, one study reported that red phosphorus reacts with 1-(tert-butyl)-4-vinylbenzene in a superbase media (KOH–DMSO, 90–100 °C, 3 h) to give tris [4-(tert-butyl)phenethyl]phosphine oxide in 77% yield .


Physical And Chemical Properties Analysis

“1-tert-Butyl-4-nitrobenzene” has a molecular weight of 179.2157 g/mol . It has a melting point of 1°C and a boiling point of 265-267°C . The compound is a clear liquid with a light yellow to orange color .

Scientific Research Applications

Organic Synthesis

“1-tert-Butyl-4-nitrobenzene” is a key intermediate in organic synthesis . It is used in the preparation of valuable chemicals such as pigments, agrochemicals, pharmaceuticals, explosives, and electronic materials .

Oxidative Nucleophilic Alkoxylation

This compound plays a significant role in the oxidative nucleophilic alkoxylation of nitrobenzenes . This process involves the substitution of hydrogen in nitroaromatics with potassium alkoxides derived from primary, secondary, or tertiary alcohols in the presence of oxygen .

Formation of Selectively Substituted Aromatic Compounds

The products of the oxidative nucleophilic alkoxylation show good reactivity in nucleophilic aromatic substitution of the nitro group with oxygen or nitrogen nucleophiles . This leads to the formation of selectively substituted aromatic compounds .

Study of Reaction Mechanisms

The reaction of “1-tert-Butyl-4-nitrobenzene” with various reagents provides valuable insights into the mechanisms of various organic reactions . For instance, its reaction with t-BuOK in THF has been studied to understand the kinetics of the reaction .

Building Blocks for Chemical Synthesis

“1-tert-Butyl-4-nitrobenzene” serves as an important building block in the synthesis of a wide range of chemicals . Its unique structure and reactivity make it a versatile starting material in chemical synthesis .

Research and Development

Due to its unique properties, “1-tert-Butyl-4-nitrobenzene” is widely used in research and development in the field of chemistry . It is often used in the development of new synthetic methods and the study of reaction mechanisms .

properties

IUPAC Name

1-tert-butyl-4-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO2/c1-10(2,3)8-4-6-9(7-5-8)11(12)13/h4-7H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSCPVQNNFLHGHY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00876025
Record name 4-T-BUTYLNITROBENZENE
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-tert-Butyl-4-nitrobenzene

CAS RN

3282-56-2, 3382-56-7
Record name 1-(1,1-Dimethylethyl)-4-nitrobenzene
Source CAS Common Chemistry
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Record name 1-tert-Butyl-4-nitrobenzene
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Record name 3282-56-2
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Record name 4-T-BUTYLNITROBENZENE
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Record name 1-tert-butyl-4-nitrobenzene
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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